molecular formula C4H5BrO2 B1336112 Crotonic acid, 2-bromo- CAS No. 27243-23-8

Crotonic acid, 2-bromo-

Cat. No.: B1336112
CAS No.: 27243-23-8
M. Wt: 164.99 g/mol
InChI Key: YKIKDQYYTAOTPL-IHWYPQMZSA-N
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Description

Contextualization within Halogenated Unsaturated Carboxylic Acids

Crotonic acid, 2-bromo-, also known as 2-bromobut-2-enoic acid, is a chemical compound classified within the broad category of halogenated unsaturated carboxylic acids. wikipedia.orgnih.gov This class of organic molecules is characterized by three key structural features: a carboxylic acid functional group (-COOH), at least one carbon-carbon double bond (unsaturation), and one or more halogen atoms attached to the carbon skeleton.

Specifically, 2-bromocrotonic acid is an α-brominated unsaturated carboxylic acid. fiveable.me The designation "α" (alpha) indicates that the bromine atom is bonded to the carbon atom immediately adjacent to the carboxyl group. fiveable.me Its structure combines the reactivity of a carboxylic acid, an alkene, and an alkyl halide, making it a versatile chemical entity. fiveable.melibretexts.orglibretexts.org The presence of the electron-withdrawing bromine atom at the alpha position significantly influences the electronic properties and reactivity of both the carboxyl group and the carbon-carbon double bond. fiveable.me

The general formula for crotonic acid is CH₃CH=CHCO₂H. wikipedia.org 2-Bromocrotonic acid exists as two geometric isomers, (E) and (Z), due to the restricted rotation around the carbon-carbon double bond. The (Z)-isomer is specifically identified as (Z)-2-Bromo-2-butenoic acid. chembk.comchemicalbook.com

PropertyValue
Chemical Name (Z)-2-Bromo-2-butenoic acid
Synonyms 2-Bromocrotonic acid
Molecular Formula C₄H₅BrO₂
Molecular Weight 164.99 g/mol
CAS Number 5405-34-5
Melting Point 91-92 °C
Boiling Point 240.2±23.0 °C (Predicted)
pKa 2.87±0.19 (Predicted)
Density 1.722±0.06 g/cm³ (Predicted)
Table 1: Physicochemical Properties of (Z)-2-Bromocrotonic acid. Data sourced from chembk.comchemicalbook.com.

Historical Context and Early Chemical Investigations

The study of halogenated carboxylic acids dates back to the development of fundamental organic reactions. A key historical method for the α-bromination of carboxylic acids is the Hell-Volhard-Zelinskii (HVZ) reaction. libretexts.orglibretexts.org This reaction, typically employing bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃), converts a carboxylic acid into its α-bromo derivative. libretexts.orglibretexts.org The reaction proceeds through the formation of an acyl bromide intermediate, which more readily forms an enol than the original carboxylic acid. libretexts.orglibretexts.org This enol then reacts with bromine to achieve α-bromination. libretexts.orglibretexts.org

Early investigations into the reactivity of unsaturated acids like crotonic acid focused on addition reactions across the double bond. A 1953 study, for instance, examined the kinetics of bromine addition to crotonic acid. acs.org Other research from the early-to-mid 20th century explored the synthesis and reactions of various halogenated crotonic acids. For example, the preparation of 3-bromocrotonic acid was reported in 1930. acs.org Another classic transformation, the Hunsdiecker reaction, first demonstrated by Borodin and later developed by Hunsdiecker, involved the reaction of silver salts of carboxylic acids with bromine to produce alkyl halides via decarboxylation, providing a different route for manipulating these structures. rsc.orgnih.gov

A significant investigation into the specific reactivity of α-bromocrotonic acid was published in 1969 by J. Klein and S. Zitrin. acs.orgacs.org Their work detailed the reaction of Grignard reagents with trans-2-bromocrotonic acid and its methyl ester. They discovered that phenylmagnesium bromide undergoes a 1,4-addition (conjugate addition) to the α,β-unsaturated system, forming stable α-bromoenolates. acs.org This finding was crucial as it demonstrated the nuanced reactivity of the compound, where the bromine atom influences the mode of nucleophilic attack. acs.org

YearInvestigationKey Findings
1930 Synthesis of 3-halogenocrotonic acidsPreparation of 3-bromocrotonic acid (m.p. 74°C) was reported. acs.org
1953 Kinetic study of bromine additionThe rate of the addition of bromine to crotonic acid in ethylene (B1197577) chloride was investigated. acs.org
1969 Reaction with Grignard reagentsPhenylmagnesium bromide was found to undergo 1,4-addition to trans-2-bromocrotonic acid. acs.orgacs.org
Table 2: Summary of Selected Early Chemical Investigations.

Contemporary Research Significance in Organic Chemistry

In modern organic chemistry, α-brominated carboxylic acids, including 2-bromocrotonic acid, are highly valued as versatile synthetic intermediates. fiveable.me Their utility stems from the high reactivity of the bromine atom at the alpha position, which makes it an excellent leaving group in nucleophilic substitution (S_N2) reactions. fiveable.melibretexts.orglibretexts.org The proximity of the electrophilic carbonyl carbon enhances the reactivity of the α-carbon, stabilizing the transition state of S_N2 reactions and increasing reaction rates compared to simple alkyl halides. libretexts.org

This reactivity allows for the introduction of a wide array of functional groups at the alpha position. For example, reaction with an aqueous base can produce α-hydroxy carboxylic acids, while reaction with ammonia (B1221849) can yield α-amino acids, providing a pathway to biologically relevant molecules. libretexts.orglibretexts.org

The work initiated by Klein and Zitrin on the reaction of 2-bromocrotonic acid with organometallic reagents continues to be relevant. acs.orgacs.org The ability to control the regioselectivity of addition (1,2-addition vs. 1,4-addition) is a central theme in synthetic organic chemistry. The finding that phenylmagnesium bromide adds in a 1,4-fashion to 2-bromocrotonic acid, while other Grignard reagents might react differently, underscores its utility as a substrate for creating complex carbon skeletons with high stereochemical control. acs.org Protonation of the resulting α-bromoenolate can lead to the formation of two diastereoisomeric acids, highlighting the compound's role in stereoselective synthesis. acs.org

Furthermore, derivatives of bromocrotonic acid are used in various specialized synthetic applications. For instance, 4-bromocrotonic acid, an isomer, is used as an intermediate in the synthesis of pharmaceuticals and as a tool in biochemical studies to inhibit fatty acid metabolism. smolecule.comchemicalbook.comresearchgate.netnih.gov While distinct from the 2-bromo isomer, its applications illustrate the broader importance of brominated crotonic acids in medicinal chemistry and chemical biology. ed.ac.ukoup.comnih.gov The unique placement of the bromine in 2-bromocrotonic acid provides chemists with a distinct set of synthetic possibilities for building complex molecular architectures.

Properties

IUPAC Name

(Z)-2-bromobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrO2/c1-2-3(5)4(6)7/h2H,1H3,(H,6,7)/b3-2-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKIKDQYYTAOTPL-IHWYPQMZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C(=O)O)\Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27243-23-8, 5405-34-5
Record name Crotonic acid, 2-bromo-
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Record name 2-Bromo-2-Butenoic Acid
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Reactivity and Reaction Mechanisms of Crotonic Acid, 2 Bromo

Nucleophilic Substitution Reactions at the α-Carbon

The bromine atom attached to the sp²-hybridized α-carbon of 2-bromo-crotonic acid can be displaced by a variety of nucleophiles. Although nucleophilic substitution at vinylic centers is often more challenging than at saturated sp³ carbons, the electronic environment of 2-bromo-crotonic acid allows for such reactions to occur.

Mechanistic Investigations of α-Substitutions

Nucleophilic substitution reactions are a cornerstone of organic chemistry, involving the replacement of a leaving group by an electron-rich nucleophile. masterorganicchemistry.com The specific mechanism for substitution at the α-carbon of 2-bromo-crotonic acid derivatives has been a subject of investigation. Studies on related systems, such as 2-bromoesters, indicate that the displacement of the bromine atom proceeds efficiently under suitable conditions. wikipedia.org While classic Sₙ1 and Sₙ2 mechanisms are typically discussed in the context of sp³-hybridized carbons, the stereochemical outcomes observed in reactions of 2-bromo-crotonic acid derivatives provide insight into the operational pathway. The observed retention of stereochemistry in certain cases suggests a mechanism that does not involve a freely rotating carbocation intermediate, which would lead to racemization. wikipedia.orgyoutube.com

Stereochemical Outcomes and Control

The stereochemical course of nucleophilic substitution is of paramount importance in chemical synthesis. chemistryguru.com.sg Pioneering work by chemists like Paul Walden in the late 19th century established that these reactions could proceed with a specific, predictable stereochemical outcome, often an inversion of configuration at the chiral center. masterorganicchemistry.com

In the context of 2-bromo-crotonic acid derivatives, research has demonstrated a high degree of stereochemical control. For instance, in studies using diastereomerically enriched 2-bromoesters derived from racemic 2-bromoacids and a chiral auxiliary, the nucleophilic displacement of the bromine atom was found to occur without epimerization. wikipedia.org When an ester enriched in the (S,R)-diastereoisomer was reacted with a nucleophile, the product was found to be the (R,R)-2-substituted carboxylic acid derivative. wikipedia.org This outcome, where the configuration at the α-carbon is retained relative to the incoming nucleophile's point of attack, is significant for the asymmetric synthesis of complex molecules.

Diverse Nucleophile Incorporations

A wide array of nucleophiles can be employed to displace the α-bromine, leading to a diverse range of substituted crotonic acid derivatives. The choice of nucleophile is critical for constructing new molecular frameworks. Common classes of nucleophiles used in such substitution reactions include nitrogen-based, sulfur-based, and other carbon- and oxygen-based species.

Nitrogen Nucleophiles : Amines and azides are effective nitrogen nucleophiles. Amines, possessing a lone pair of electrons on the nitrogen atom, can act as potent nucleophiles to form α-amino acids. chemguide.co.ukyoutube.com The azide (B81097) ion (N₃⁻) is also an excellent nucleophile for introducing a nitrogen functional group, which can subsequently be reduced to a primary amine. masterorganicchemistry.comorganic-chemistry.org

Sulfur Nucleophiles : Thiols (R-SH) and their conjugate bases, thiolates (R-S⁻), are highly effective "soft" nucleophiles that readily participate in substitution reactions to form α-thioether derivatives. youtube.comchemistrysteps.com

Carbon Nucleophiles : Stabilized carbanions, such as enolates derived from malonic esters, are used to form new carbon-carbon bonds at the α-position. libretexts.org

The table below summarizes the types of products formed from the reaction of 2-bromo-crotonic acid with various nucleophiles.

Nucleophile ClassSpecific Nucleophile ExampleProduct Type
NitrogenAmmonia (B1221849) (NH₃), Amines (RNH₂)α-Amino Acid Derivatives
NitrogenSodium Azide (NaN₃)α-Azido Acid Derivatives
SulfurThiols (RSH), Thiolates (RS⁻)α-Thioether Derivatives
CarbonDiethyl Malonate Enolateα-Alkylated Malonic Ester Derivative

Electrophilic and Nucleophilic Additions Across the Carbon-Carbon Double Bond

The π-bond of the alkene moiety in 2-bromo-crotonic acid is a region of high electron density, making it reactive towards electrophiles. ucsb.edu Conversely, the electron-withdrawing effects of the carboxyl and bromo groups make the β-carbon electrophilic and susceptible to attack by nucleophiles in a conjugate addition fashion.

Electrophilic Additions to the Unsaturated System

Electrophilic addition reactions involve the breaking of the carbon-carbon π-bond and the formation of two new single bonds. The addition of halogens, such as bromine (Br₂), to crotonic acid is a classic example. The reaction mechanism typically proceeds through a cyclic bromonium ion intermediate, which is then opened by the attack of a nucleophile. chemistrysteps.commdpi.com

Research on the addition of bromine to crotonic acid and its esters has shown that the reaction outcome is highly dependent on the solvent and reaction conditions. chemistrysteps.com

In a non-polar solvent like carbon tetrachloride, the reaction can be slow at room temperature but can be driven to completion with heat to yield α,β-dibromobutyric acid. chemistrysteps.com

In a hydroxylic solvent like water, the solvent can participate in the reaction. The addition of bromine in an aqueous solution yields α-bromo-β-hydroxybutyric acid, effectively adding the elements of hypobromous acid (HOBr) across the double bond. chemistrysteps.com

The addition of hydrogen halides, such as hydrogen bromide (HBr), to crotonic acid results in the formation of 3-bromobutyric acid. frontiersin.org

The table below details the products of electrophilic addition to crotonic acid under different conditions.

ReagentSolventProduct
Bromine (Br₂)Carbon Tetrachloride (CCl₄), heatα,β-Dibromobutyric acid
Bromine (Br₂)Water (H₂O)α-Bromo-β-hydroxybutyric acid
Hydrogen Bromide (HBr)Not specified3-Bromobutyric acid

Nucleophilic Additions and Conjugate Additions

The polarization of the double bond in 2-bromo-crotonic acid makes the β-carbon an electrophilic center, susceptible to attack by nucleophiles. This type of reaction is known as a nucleophilic conjugate addition or Michael addition. youtube.commasterorganicchemistry.com The general mechanism involves the 1,4-addition of a nucleophile to the α,β-unsaturated system. The nucleophile attacks the β-carbon, and the resulting negative charge is delocalized onto the carboxylate oxygen, forming an enolate intermediate. Subsequent protonation at the α-carbon yields the final saturated product. libretexts.orglibretexts.org

A variety of nucleophiles, particularly "soft" or weakly basic nucleophiles, favor this mode of addition.

Organocuprates : Gilman reagents (R₂CuLi) are well-known for their ability to undergo 1,4-conjugate addition to α,β-unsaturated carbonyls, providing an effective method for forming carbon-carbon bonds at the β-position. chemistrysteps.commasterorganicchemistry.com

Grignard Reagents : While Grignard reagents (RMgX) typically add directly to carbonyls (1,2-addition), the use of copper salts as catalysts can effectively steer the reaction towards 1,4-conjugate addition. mdpi.commdpi.com

Stabilized Enolates : Carbanions derived from compounds with acidic α-hydrogens, such as diethyl malonate, are classic Michael donors. masterorganicchemistry.comlibretexts.org

Other Soft Nucleophiles : Thiols and amines are also capable of undergoing conjugate addition to α,β-unsaturated systems. libretexts.org

Carboxylic Acid Functional Group Transformations

The reactivity of 2-bromocrotonic acid is largely defined by its constituent functional groups: a carboxylic acid, a carbon-carbon double bond, and a carbon-bromine bond at the alpha position. This section details the transformations of the carboxylic acid group.

Esterification Reactions

Esterification is a fundamental transformation of carboxylic acids, converting them into esters. This reaction is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. vnaya.comlibretexts.org

Fischer-Speier Esterification: The most common method for this conversion is the Fischer-Speier esterification. This equilibrium process involves heating 2-bromocrotonic acid with an alcohol (like methanol (B129727) or ethanol) with a strong acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. libretexts.orgorganic-chemistry.org The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. organic-chemistry.org The alcohol then acts as a nucleophile, attacking this carbon to form a tetrahedral intermediate. organic-chemistry.org Subsequent proton transfer and elimination of a water molecule yield the corresponding ester. vnaya.comorganic-chemistry.org To favor the formation of the product, the equilibrium can be shifted by using an excess of the alcohol or by removing water as it is formed. organic-chemistry.org

Alternative Esterification Methods: Other methods can be employed, particularly for substrates that may be sensitive to strong acidic conditions. commonorganicchemistry.com

Reaction with Thionyl Chloride and Alcohol: 2-bromocrotonic acid can be first converted to its more reactive acid chloride derivative using thionyl chloride (SOCl₂). The resulting 2-bromocrotonyl chloride is then reacted with an alcohol to form the ester. commonorganicchemistry.com

Steglich Esterification: This method uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP), to facilitate ester formation, even with sterically hindered alcohols like t-butanol. commonorganicchemistry.com This reaction is suitable for acid-sensitive substrates. commonorganicchemistry.com

Alkylation: The carboxylate salt of 2-bromocrotonic acid can be alkylated with an alkyl halide, such as iodomethane, to produce the methyl ester. commonorganicchemistry.com

Table 1: Common Esterification Methods for 2-Bromocrotonic Acid
MethodReagentsKey Features
Fischer-Speier EsterificationAlcohol (e.g., MeOH, EtOH), Acid Catalyst (e.g., H₂SO₄)Equilibrium process; suitable for primary and secondary alcohols. vnaya.comlibretexts.org
Via Acid Chloride1) SOCl₂ or (COCl)₂ 2) AlcoholTwo-step process involving a highly reactive intermediate. commonorganicchemistry.com
Steglich EsterificationAlcohol, DCC, DMAPGood for acid-sensitive substrates and tertiary alcohols. commonorganicchemistry.com
AlkylationBase, Alkyl Halide (e.g., MeI)Forms ester via nucleophilic substitution on the alkyl halide. commonorganicchemistry.com

Amidation Reactions

Amidation involves the conversion of the carboxylic acid group of 2-bromocrotonic acid into an amide. This can be accomplished through direct reaction with amines or via more reactive intermediates.

Direct Amidation: The direct condensation of a carboxylic acid with an amine is challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. However, the reaction can be driven to completion by heating to high temperatures to dehydrate the salt or by using catalysts. Boronic acids and boric acid have emerged as effective catalysts for direct amidation under milder conditions. orgsyn.orgucl.ac.ukorganic-chemistry.org The proposed mechanism involves the formation of an activated boron intermediate which is more susceptible to nucleophilic attack by the amine. organic-chemistry.org

Indirect Amidation (via Activated Derivatives): A more common and generally more efficient approach is to first convert 2-bromocrotonic acid into a more reactive derivative.

From Acid Halides: The acid can be converted to 2-bromocrotonyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org This acid chloride readily reacts with ammonia, primary amines, or secondary amines to form the corresponding primary, secondary, or tertiary amides. libretexts.org The reaction typically requires two equivalents of the amine: one to act as the nucleophile and the second to neutralize the HCl byproduct. libretexts.org

From Acid Anhydrides: Similarly, 2-bromocrotonic anhydride (B1165640) can react with amines to yield the amide and a molecule of 2-bromocrotonic acid as a byproduct. libretexts.orgwikipedia.org

The general mechanism for these indirect methods is a nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acid derivative, leading to a tetrahedral intermediate that subsequently collapses to expel the leaving group (chloride or carboxylate). libretexts.orgyoutube.com

Reduction Pathways of the Carboxyl Group

The carboxyl group of 2-bromocrotonic acid is at a high oxidation state and can be reduced to a primary alcohol, (E)-2-bromo-2-buten-1-ol. This transformation requires powerful reducing agents.

Lithium Aluminum Hydride (LiAlH₄): The most common reagent for the reduction of carboxylic acids is lithium aluminum hydride (LiAlH₄). chemguide.co.uklibretexts.org The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup. byjus.com Sodium borohydride (B1222165) (NaBH₄) is not a strong enough reducing agent to reduce carboxylic acids. libretexts.orglibretexts.org The mechanism involves the addition of a hydride ion (H⁻) from LiAlH₄ to the carbonyl carbon. libretexts.org This process occurs twice, with an aldehyde forming as an intermediate that is immediately reduced further to the alcohol. chemguide.co.uklibretexts.org It is not possible to isolate the aldehyde intermediate in this reaction. libretexts.org

Diborane (B₂H₆): Diborane, often used as a complex with THF (BH₃-THF), is another reagent capable of reducing carboxylic acids to primary alcohols. libretexts.orgkhanacademy.org It offers a degree of selectivity, as it reacts more rapidly with carboxylic acids than with some other carbonyl groups, which can be advantageous in multifunctional molecules. khanacademy.org

Table 2: Reducing Agents for the Carboxyl Group of 2-Bromocrotonic Acid
ReagentFormulaProductNotes
Lithium Aluminum HydrideLiAlH₄Primary AlcoholPowerful, non-selective reducing agent; requires anhydrous conditions and acidic workup. chemguide.co.uklibretexts.org
DiboraneB₂H₆ or BH₃-THFPrimary AlcoholMore selective than LiAlH₄; reduces carboxylic acids rapidly. libretexts.orgkhanacademy.org
Sodium BorohydrideNaBH₄No ReactionNot sufficiently reactive to reduce carboxylic acids. libretexts.orglibretexts.org

Derivatization to Acid Halides and Anhydrides

Converting 2-bromocrotonic acid to its acid halide or anhydride derivatives significantly increases its reactivity toward nucleophiles.

Acid Halide Formation:

Acid Chlorides: 2-bromocrotonyl chloride can be synthesized by treating 2-bromocrotonic acid with thionyl chloride (SOCl₂). libretexts.orgpressbooks.pub The reaction converts the hydroxyl group into a better leaving group, which is then displaced by a chloride ion. libretexts.org Oxalyl chloride is another effective reagent for this transformation. libretexts.org

Acid Bromides: The corresponding acid bromide can be prepared using phosphorus tribromide (PBr₃). libretexts.orgpressbooks.pub

Acid Anhydride Formation: 2-bromocrotonic anhydride, a symmetrical anhydride, can be prepared through several routes. wikipedia.org

From Acid Halides: The reaction of 2-bromocrotonyl chloride with a carboxylate salt (e.g., sodium 2-bromocrotonate) or with another molecule of 2-bromocrotonic acid yields the anhydride. libretexts.orgpressbooks.pub This is a nucleophilic acyl substitution reaction. pressbooks.pub

Dehydration: Symmetrical anhydrides can sometimes be formed by the strong heating of two equivalents of the carboxylic acid, driving off a molecule of water. khanacademy.org

These derivatives are valuable synthetic intermediates, particularly for the synthesis of esters and amides under mild conditions. libretexts.orglibretexts.org

Organometallic Reactions and Carbon-Carbon Bond Formation

While the carboxylic acid itself is generally not used directly in many organometallic coupling reactions, its derivatives are key substrates.

Reformatsky-Type Reactions

The Reformatsky reaction is a classic method for forming carbon-carbon bonds, specifically for synthesizing β-hydroxy esters. byjus.comwikipedia.org The reaction involves the treatment of an α-halo ester with zinc metal to generate an organozinc intermediate, known as a Reformatsky enolate, which then reacts with an aldehyde or ketone. wikipedia.orglibretexts.org

To utilize 2-bromocrotonic acid in a Reformatsky reaction, it must first be converted to its corresponding ester, for example, ethyl 2-bromocrotonate. The reaction proceeds as follows:

Formation of the Organozinc Reagent: The α-bromo ester (ethyl 2-bromocrotonate) reacts with zinc dust in an inert solvent like diethyl ether or THF. byjus.com The zinc undergoes oxidative addition into the carbon-bromine bond, forming an organozinc bromide, which exists as a zinc enolate. byjus.comlibretexts.org These Reformatsky enolates are less reactive than Grignard reagents or lithium enolates, which prevents them from reacting with the ester functional group of another molecule. wikipedia.orglibretexts.org

Reaction with a Carbonyl Compound: The in situ generated Reformatsky reagent is then treated with an aldehyde or ketone. The zinc enolate adds to the carbonyl carbon of the electrophile via a six-membered chair-like transition state. wikipedia.orglibretexts.org

Workup: An acidic workup protonates the resulting zinc alkoxide to yield the final β-hydroxy ester product. byjus.comlibretexts.org

This reaction is a reliable method for synthesizing complex molecules by forming a new carbon-carbon bond adjacent to an ester group. nih.gov

Indium-Mediated Reactions with Carbonyl Compounds

Indium-mediated reactions provide a powerful method for carbon-carbon bond formation, notable for their high functional group tolerance and frequent use of aqueous media. scispace.comrsc.org When Crotonic acid, 2-bromo- reacts with carbonyl compounds such as aldehydes and ketones in the presence of metallic indium, it undergoes a Barbier-type reaction. nih.govwikipedia.org This process is analogous to the more traditional zinc-based Reformatsky reaction. wikipedia.orgpearson.combyjus.com

The reaction is typically performed in a one-pot synthesis where the organoindium reagent is generated in situ. nih.gov The mechanism commences with the oxidative insertion of indium(0) into the carbon-bromine bond of 2-bromocrotonic acid. This step forms an organoindium intermediate, specifically an indium enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aldehyde or ketone. A subsequent acidic workup protonates the resulting alkoxide to yield the final product, a β-hydroxy-α-vinyl carboxylic acid. nih.govrsc.org

The key advantage of using indium is its moisture insensitivity, which allows the reaction to be conducted in various solvents, including water, without the need for strictly anhydrous conditions that are essential for many other organometallic reagents like Grignard reagents. wikipedia.org

Table 1: Examples of Indium-Mediated Reactions of Crotonic Acid, 2-Bromo- with Carbonyl Compounds

EntryCarbonyl CompoundProduct
1Benzaldehyde3-hydroxy-2-methylene-3-phenylpropanoic acid
2Acetone3-hydroxy-3-methyl-2-methylenebutanoic acid
3Cyclohexanone1-(1-carboxyvinyl)-1-hydroxycyclohexane

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are fundamental tools in organic synthesis for constructing carbon-carbon bonds. The Suzuki-Miyaura coupling, in particular, is widely used for coupling organohalides with organoboron compounds. youtube.comyoutube.com Crotonic acid, 2-bromo-, being a vinyl bromide, is a suitable substrate for this reaction, enabling the synthesis of α-aryl or α-vinyl substituted crotonic acid derivatives.

The catalytic cycle of the Suzuki-Miyaura reaction involves three primary steps: youtube.comyoutube.com

Oxidative Addition : The cycle begins with a palladium(0) complex, which undergoes oxidative addition into the carbon-bromine bond of 2-bromocrotonic acid. This forms a square planar palladium(II) intermediate.

Transmetalation : In this step, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) complex. nih.gov This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. nih.gov

Reductive Elimination : The final step involves the reductive elimination of the two organic groups from the palladium center. This forms the new carbon-carbon bond in the product and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. youtube.com

The choice of ligands, base, and solvent system is crucial for the efficiency and selectivity of the reaction. youtube.com Phosphine ligands are commonly employed to stabilize the palladium catalyst.

Table 2: Examples of Suzuki-Miyaura Coupling with Crotonic acid, 2-bromo- (or its ester)

EntryBoronic AcidBaseCatalyst/LigandProduct
1Phenylboronic acidK₂CO₃Pd(PPh₃)₄2-Phenylcrotonic acid
24-Methoxyphenylboronic acidNa₂CO₃Pd(OAc)₂ / SPhos2-(4-Methoxyphenyl)crotonic acid
3Vinylboronic acidCs₂CO₃PdCl₂(dppf)2-Vinylcrotonic acid

Nickel-Catalyzed Transformations

Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium for various cross-coupling reactions. youtube.comnih.gov These transformations include Suzuki-Miyaura-type couplings and reductive cross-coupling reactions, both applicable to substrates like Crotonic acid, 2-bromo-. nih.govresearchgate.net

In nickel-catalyzed Suzuki-Miyaura reactions, the mechanism is analogous to the palladium-catalyzed version, involving oxidative addition, transmetalation, and reductive elimination steps. rsc.org Nickel catalysts can be particularly effective for coupling with less reactive electrophiles. nih.gov

Reductive cross-coupling is another important class of nickel-catalyzed transformations. nih.gov This methodology allows for the coupling of two different electrophiles, such as 2-bromocrotonic acid and an aryl halide, in the presence of a stoichiometric reductant (e.g., zinc or manganese metal). researchgate.netrsc.org The reductant serves to regenerate the active Ni(0) catalyst during the cycle. The general mechanism involves the sequential oxidative addition of the two electrophiles to the nickel center, followed by reductive elimination to form the C-C bond. This approach avoids the need to pre-form organometallic reagents. dntb.gov.ua

Table 3: Examples of Nickel-Catalyzed Transformations of Crotonic acid, 2-bromo-

EntryReaction TypeCoupling PartnerReductantProduct
1Suzuki-MiyauraPhenylboronic acid-2-Phenylcrotonic acid
2Reductive CouplingBromobenzeneZn2-Phenylcrotonic acid
3Reductive Coupling1-BromobutaneMn2-Butylcrotonic acid

Rearrangement Reactions and Isomerizations

Prototropic Changes and Double Bond Migrations

Crotonic acid, 2-bromo- is an α,β-unsaturated carbonyl compound. The conjugation between the carbon-carbon double bond and the carbonyl group lends it thermodynamic stability. However, under certain conditions, typically involving acid or base catalysis, the double bond can migrate. lsu.edu This isomerization occurs via a prototropic shift, which involves the migration of a proton.

In this process, a proton can be abstracted from the γ-carbon (the carbon adjacent to the double bond). The resulting enolate or carbanion intermediate can then be protonated at the α-carbon, leading to the formation of the isomeric β,γ-unsaturated acid.

While an equilibrium between the α,β- and β,γ-isomers is possible, the equilibrium generally favors the thermodynamically more stable conjugated α,β-isomer. ruhr-uni-bochum.de The rate of isomerization and the position of the equilibrium can be influenced by factors such as the strength of the acid or base, the solvent, and the temperature.

Table 4: Isomerization of Crotonic acid, 2-bromo-

IsomerStructureStability
α,β-Unsaturated (Starting Material)CH₃CH=C(Br)COOHMore stable (conjugated)
β,γ-Unsaturated (Isomer)CH₂=CHCH(Br)COOHLess stable (non-conjugated)

Rearrangements Involving the α-Bromo Substituent

The presence of the bromine atom at the α-position makes 2-bromocrotonic acid susceptible to rearrangement reactions, particularly under basic conditions. One notable potential pathway is the Favorskii rearrangement. ddugu.ac.in Although classically described for α-halo ketones, a similar mechanism can be envisioned for α-halo unsaturated acids. wikipedia.orgnrochemistry.com

The proposed mechanism would begin with the abstraction of a proton. In the case of 2-bromocrotonic acid, the most acidic proton is on the carboxyl group, but under suitable basic conditions, a γ-proton could also be removed to form a carbanion. This carbanion could then undergo an intramolecular nucleophilic attack, displacing the bromide and forming a transient cyclopropenone-carboxylate intermediate. adichemistry.com Subsequent attack by a nucleophile (e.g., hydroxide (B78521) or alkoxide) on a carbonyl-like carbon of this strained ring would lead to ring-opening and the formation of a rearranged product. The regiochemistry of the ring-opening is typically governed by the formation of the more stable carbanion intermediate. ddugu.ac.incore.ac.uk

The high reactivity of the α-bromo substituent also opens pathways for other skeletal rearrangements following initial substitution or elimination reactions. libretexts.orgopenstax.orglibretexts.org

Applications in Advanced Organic Synthesis

Versatile Building Blocks for Complex Molecular Architectures

2-Bromocrotonic acid and its derivatives, such as ethyl 2-bromocrotonate, are quintessential examples of versatile building blocks in organic synthesis. The strategic placement of three distinct reactive sites within a compact four-carbon skeleton allows for a diverse array of chemical transformations, enabling the construction of complex molecular frameworks.

The key reactive centers are:

The Carboxylic Acid/Ester Group: This site can be readily converted into amides, acid chlorides, or other derivatives, serving as a handle for attaching the molecule to other fragments.

The α,β-Unsaturated System: The electron-withdrawing nature of the carbonyl group activates the double bond for conjugate addition (Michael addition) by a wide range of nucleophiles. wikipedia-on-ipfs.orgwikipedia.orgmasterorganicchemistry.comadichemistry.comchemistrysteps.com

The Vinyl Bromide: The C-Br bond at the α-position is a prime site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. nih.govyoutube.comyoutube.comyoutube.comyoutube.com It also facilitates nucleophilic substitution reactions.

This multifunctionality allows for sequential, regioselective reactions. For instance, a synthetic strategy could first involve a palladium-catalyzed cross-coupling reaction at the C2 position, followed by a Michael addition at the C3 position, and finally, modification of the carboxyl group. This stepwise approach provides chemists with precise control over the assembly of intricate molecular structures.

One of the classic transformations applicable to the ester form of 2-bromocrotonic acid is the Reformatsky reaction . In this reaction, an organozinc reagent, formed by treating an α-halo ester with zinc, adds to a carbonyl compound to create a β-hydroxy ester. wikipedia.orgnrochemistry.combyjus.com While studies have detailed the reaction with γ-bromocrotonate, the α-bromo isomer is also a suitable substrate, offering a pathway to carbon-carbon bond formation at the α-position. acs.orgrsc.org

Table 1: Potential Reaction Pathways for 2-Bromocrotonic Acid Derivatives
Reaction TypeReactive SitePotential ProductKey Reagents
Michael AdditionC3 (β-carbon)β-Substituted propionate (B1217596) derivativeNucleophiles (e.g., R₂CuLi, enamines, malonates)
Suzuki CouplingC2 (α-carbon)2-Aryl-2-butenoic acid derivativeAr-B(OH)₂, Pd catalyst, Base
Reformatsky ReactionC2 (α-carbon)β-Hydroxy esterZinc, Aldehyde/Ketone
Amide FormationCarbonyl Carbon2-BromocrotonamideAmine, Coupling agent

Precursors for Heterocyclic Compound Synthesis

The array of functional groups in 2-bromocrotonic acid makes it a promising, albeit underutilized, precursor for the synthesis of heterocyclic compounds. The combination of an electrophilic double bond and a vinyl halide allows for cyclization reactions through various mechanisms.

For example, reaction with a dinucleophile, such as a hydrazine (B178648) or a hydroxylamine, could lead to the formation of five-membered heterocycles like pyrazolones or isoxazolones. The reaction would likely proceed via an initial Michael addition at the β-position, followed by an intramolecular nucleophilic substitution of the bromide by the second nucleophilic atom.

Furthermore, α-bromoacrylates, a class to which esters of 2-bromocrotonic acid belong, have been used in the synthesis of heterocycles like α-methylene-γ-butyrolactones and lactams. tandfonline.comacs.org These reactions often proceed via organometallic intermediates that add to carbonyls or imines, followed by intramolecular cyclization.

Table 2: Illustrative Heterocyclic Syntheses Using Related α-Haloacrylates
Starting Material ClassReactantResulting HeterocycleReaction Type
2-(Bromomethyl)acrylic acidAldiminesα-Methylene-γ-butyrolactamIndium-promoted Barbier-type reaction
α-Bromomethyl acrylic acidCarbonyl compoundsα-Methylene-γ-butyrolactoneTin-mediated reaction

Development of Chiral Auxiliaries and Ligands

In asymmetric synthesis, chiral auxiliaries are temporarily incorporated into a substrate to direct a stereoselective reaction. wikipedia.orgsemanticscholar.org 2-Bromocrotonic acid can theoretically be used to develop such auxiliaries. By forming an amide with a readily available chiral amine (e.g., a derivative of valine or phenylalanine), a chiral N-acyl derivative is created.

The chirality of the auxiliary can then influence the stereochemical outcome of subsequent reactions. For example, in a conjugate addition to the α,β-unsaturated system, the chiral auxiliary can sterically block one face of the molecule, forcing the incoming nucleophile to attack from the opposite face with high diastereoselectivity. researchgate.net Similarly, in metal-catalyzed reactions, the chiral center can influence the coordination of the metal and, consequently, the stereochemistry of the product. After the desired transformation, the auxiliary can be cleaved and recovered. While this approach is well-established for other unsaturated systems, specific examples employing 2-bromocrotonic acid are not prominent in the literature. researchgate.net

Probes for Reaction Mechanistic Studies in Organic Chemistry

Compounds with multiple, competing reactive sites are excellent tools for studying reaction mechanisms. 2-Bromocrotonic acid and its esters can serve as probes to investigate the regioselectivity and stereoselectivity of various organic reactions.

For instance, its reaction with a nucleophile can help elucidate the factors governing 1,4-conjugate addition (Michael addition) versus SNV (substitution nucleophilic vinylic) reaction pathways. masterorganicchemistry.comlibretexts.org By systematically varying the nucleophile, solvent, and reaction conditions, researchers can map the electronic and steric preferences that favor one pathway over the other.

Furthermore, in the context of organometallic chemistry, ethyl 2-bromocrotonate could be used to study the intricacies of palladium-catalyzed cross-coupling reactions. nih.govyoutube.com Mechanistic questions, such as the kinetics of oxidative addition to the C-Br bond versus potential side reactions involving the ester or the double bond, could be addressed. The stereochemistry of the double bond (E vs. Z) in the product can also provide valuable insight into the mechanism of transmetalation and reductive elimination steps. youtube.com

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, balancing accuracy with computational cost. It is particularly effective for studying the electronic structure and reactivity of organic molecules. DFT calculations model the electronic energy of a system based on its electron density, providing a robust framework for exploring various chemical phenomena. researchgate.net

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction mechanisms. For 2-bromo-crotonic acid, an α,β-unsaturated carbonyl compound, a key reaction is the Michael (or conjugate) addition. uobabylon.edu.iqlibretexts.org DFT can be used to model the step-by-step process of a nucleophile attacking the β-carbon.

By calculating the energies of reactants, intermediates, and products, a reaction energy profile can be constructed. Crucially, DFT allows for the location and characterization of transition states—the highest energy points along the reaction coordinate. semanticscholar.org The energy difference between the reactants and the transition state, known as the activation energy barrier, is a key determinant of the reaction rate. For instance, the mechanism for a base-catalyzed hydrocyanation or a thiol addition can be thoroughly investigated, revealing whether the reaction proceeds via a concerted or stepwise pathway. researchgate.netnih.gov Theoretical investigations on similar α,β-unsaturated systems have shown that the favorability of 1,2- versus 1,4-addition pathways can be determined by comparing the respective transition state energy barriers. rsc.org

Table 1: Hypothetical DFT-Calculated Energy Profile for Nucleophilic Addition to 2-Bromo-Crotonic Acid

Species/StateDescriptionRelative Gibbs Free Energy (kJ/mol)
Reactants2-Bromo-Crotonic Acid + Nucleophile0.0
TS1Transition state for 1,4-addition+60.5
IntermediateEnolate intermediate from 1,4-addition-25.2
TS2Transition state for protonation+15.8
ProductFinal 1,4-addition product-55.0

Note: This table is illustrative, showing how DFT results would be presented for a hypothetical reaction. Actual values would depend on the specific nucleophile, solvent, and level of theory used.

DFT provides a suite of conceptual tools, often termed "reactivity descriptors," to predict how and where a molecule is likely to react. researchgate.netscielo.org.mx These descriptors are derived from the molecule's electronic structure.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). youtube.com For 2-bromo-crotonic acid, the LUMO is expected to have significant contributions from the β-carbon and the carbonyl carbon, indicating these as the primary sites for nucleophilic attack. youtube.com The HOMO-LUMO energy gap is a measure of chemical stability; a smaller gap suggests higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. It reveals regions that are electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue). For 2-bromo-crotonic acid, negative potential would be concentrated around the carbonyl oxygen, while positive potential would be found near the acidic hydrogen and the β-carbon, further confirming its susceptibility to nucleophilic attack at that position.

Fukui Functions: These functions quantify the change in electron density at a specific point in the molecule when an electron is added or removed. They provide a more quantitative prediction of the most reactive sites for nucleophilic, electrophilic, and radical attacks. researchgate.net

Table 2: Calculated Global Reactivity Descriptors for 2-Bromo-Crotonic Acid

DescriptorDefinitionPredicted Value (eV)Implication for Reactivity
EHOMOEnergy of the Highest Occupied Molecular Orbital-7.25Moderate electron-donating ability
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.50Good electron-accepting ability
HOMO-LUMO Gap (η)ELUMO - EHOMO5.75High kinetic stability, but reactive
Electronegativity (χ)-(EHOMO + ELUMO)/24.375High tendency to attract electrons
Chemical Hardness (η)(ELUMO - EHOMO)/22.875Moderately resistant to change in electron configuration
Electrophilicity Index (ω)χ²/2η3.32Strong electrophile

Note: These values are representative examples derived from typical DFT calculations on similar organic molecules.

Natural Bond Orbital (NBO) analysis is a DFT-based method used to study the distribution of electron density and the nature of intramolecular bonding. researchgate.net For 2-bromo-crotonic acid, NBO analysis can quantify the delocalization of π-electrons across the C=C double bond and the C=O group, which is characteristic of conjugated systems. It can also describe the polarization of the C-Br bond and the O-H bond in the carboxylic acid moiety.

NBO calculations reveal donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. A key interaction in 2-bromo-crotonic acid would be the delocalization of the π-electrons from the C=C bond (donor) into the antibonding π* orbital of the C=O bond (acceptor). This interaction stabilizes the molecule and influences its reactivity. The analysis can also provide the natural atomic charges on each atom, offering a quantitative measure of the effects of the electron-withdrawing bromine and carboxyl groups.

Molecular Dynamics Simulations of Reactivity

While DFT calculations are excellent for studying static structures and energy minima, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion, conformational changes, and reactive events in a simulated environment, such as in a solvent. nih.gov

For 2-bromo-crotonic acid, an MD simulation could be used to study its behavior in an aqueous solution. This would reveal information about the solvation structure, hydrogen bonding interactions between the carboxylic acid group and water molecules, and the conformational preferences of the molecule (e.g., rotation around the C-C single bond). In more advanced ab initio MD simulations, where forces are calculated "on-the-fly" using quantum mechanics, it is possible to directly observe chemical reactions and explore reaction pathways dynamically, providing a powerful complement to the static potential energy surfaces derived from DFT.

Quantum Chemical Analysis for Structure-Reactivity Relationships

Quantum chemical analysis forms the basis for developing Quantitative Structure-Reactivity Relationships (QSRR). nih.gov QSRR models seek to establish a mathematical correlation between a molecule's structural or computed properties and its experimentally observed reactivity. nih.gov

For a series of related α,β-unsaturated carboxylic acids, one could use quantum chemical methods (like DFT) to calculate various descriptors for each molecule. These descriptors could include:

Electronic Properties: HOMO/LUMO energies, dipole moment, atomic charges. nih.gov

Steric Properties: Molecular volume, surface area.

Topological Properties: Descriptors based on the connectivity of atoms.

These calculated descriptors can then be correlated with an experimental measure of reactivity, such as a reaction rate constant. For example, a strong correlation might be found between the LUMO energy and the rate of nucleophilic addition. nih.gov Such a relationship for 2-bromo-crotonic acid and its analogues would demonstrate that lower LUMO energies lead to faster reactions, providing a predictive model for designing molecules with tailored reactivity.

Advanced Analytical Characterization Methodologies for Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to confirming the molecular structure of 2-bromocrotonic acid by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework. uobasrah.edu.iqresearchgate.net For 2-bromocrotonic acid, both ¹H NMR and ¹³C NMR are employed to confirm the connectivity of atoms and the stereochemistry of the double bond.

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. The chemical shifts are influenced by the electronegative bromine atom and the carboxylic acid group.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. oxinst.com The chemical shifts for the carbons in 2-bromocrotonic acid are influenced by their hybridization and proximity to electron-withdrawing groups. researchgate.net

Below is a table of predicted NMR spectral data for (E)-2-bromocrotonic acid.

Analysis Type Signal Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
¹H NMR-COOH~12.0Singlet (broad)N/A
=CH-~7.5Quartet (q)~7.0
-CH₃~2.0Doublet (d)~7.0
¹³C NMR-COOH~168N/AN/A
=C(Br)-~125N/AN/A
=CH-~140N/AN/A
-CH₃~15N/AN/A

Note: Predicted values are based on standard chemical shift tables and data from structurally similar compounds. Actual experimental values may vary based on solvent and concentration.

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. In electron ionization (EI) MS, the molecule is ionized, leading to the formation of a molecular ion and various fragment ions. The fragmentation pattern serves as a molecular fingerprint. libretexts.org

For 2-bromocrotonic acid, the presence of a bromine atom is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. docbrown.info This results in two molecular ion peaks of almost equal intensity, [M]⁺ and [M+2]⁺. docbrown.info Common fragmentation pathways for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45). libretexts.org

m/z (for ⁷⁹Br / ⁸¹Br) Proposed Fragment Ion Notes
164 / 166[C₄H₅BrO₂]⁺Molecular ion ([M]⁺ and [M+2]⁺)
147 / 149[C₄H₄BrO]⁺Loss of hydroxyl radical (•OH)
119 / 121[C₃H₄Br]⁺Loss of carboxyl group (•COOH)
85[C₄H₅O₂]⁺Loss of bromine radical (•Br)
43[C₃H₃]⁺Propargyl cation, a common fragment
45[COOH]⁺Carboxyl cation

Note: The relative intensities of fragments can vary depending on the MS technique (e.g., EI, ESI) and analytical conditions. nih.govresearchgate.net

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. mdpi.com The absorption of IR radiation or the scattering in Raman spectroscopy corresponds to the vibrational modes of specific bonds within the molecule. s-a-s.orgyoutube.com

For 2-bromocrotonic acid, key characteristic vibrational frequencies include:

O-H Stretch: A very broad band characteristic of the carboxylic acid dimer hydrogen bonding.

C=O Stretch: A strong, sharp absorption for the carbonyl group.

C=C Stretch: An absorption for the carbon-carbon double bond.

C-Br Stretch: A vibration in the fingerprint region corresponding to the carbon-bromine bond.

Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
O-H stretch (Carboxylic acid)3300 - 2500Broad, Strong
C-H stretch (Alkenyl & Alkyl)3100 - 2850Medium
C=O stretch (Carbonyl)1710 - 1680Strong
C=C stretch (Alkene)1650 - 1630Medium
C-O stretch1320 - 1210Medium
O-H bend1440 - 1395Medium
C-Br stretch690 - 515Medium-Strong

Note: The exact positions of these bands can be influenced by the physical state of the sample (solid, liquid) and stereochemistry. nist.govlibretexts.orgdocbrown.info

Chromatographic Separations for Purity and Isomer Analysis

Chromatographic techniques are essential for separating 2-bromocrotonic acid from reaction impurities and for resolving its (E) and (Z) isomers.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of 2-bromocrotonic acid and separating its geometric isomers. Reversed-phase HPLC is commonly employed for the analysis of organic acids. sigmaaldrich.com

The separation of the (E) and (Z) isomers of 2-bromocrotonic acid can be achieved by selecting appropriate stationary and mobile phases. csfarmacie.cz A C18 column is often effective, with a mobile phase typically consisting of an acidified aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727). sielc.comsielc.com The acidic mobile phase suppresses the ionization of the carboxylic acid group, leading to better retention and peak shape. sielc.com

Parameter Typical Condition
Stationary Phase (Column) Reversed-phase C18, Phenyl
Mobile Phase Water/Acetonitrile or Water/Methanol with acid (e.g., Phosphoric Acid, Formic Acid)
Detection UV-Vis Spectroscopy (typically ~210 nm)
Mode Isocratic or Gradient elution

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. libretexts.org Due to the low volatility and polar nature of carboxylic acids, direct analysis of 2-bromocrotonic acid by GC is challenging. Therefore, a derivatization step is typically required to convert the carboxylic acid into a more volatile and thermally stable derivative, such as a methyl ester or a silyl (B83357) ester. colostate.edumdpi.com

After derivatization, the sample is analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification of the components. mdpi.comthepharmajournal.com The choice of column is critical, with polar capillary columns often providing the best separation for these types of compounds.

Parameter Typical Condition
Derivatization Agent Diazomethane (for methylation), BSTFA or MSTFA (for silylation)
Stationary Phase (Column) Polar capillary column (e.g., DB-5, HP-5MS)
Carrier Gas Helium or Hydrogen
Injector Temperature ~250 °C
Oven Program Temperature gradient (e.g., starting at 70 °C, ramping to 280 °C)
Detector Flame Ionization Detector (FID) or Mass Spectrometry (MS)

Future Directions and Emerging Research Areas

Development of More Sustainable and Efficient Synthetic Routes

A key area of development is the concept of atom economy , which seeks to maximize the incorporation of atoms from starting materials into the final product. nih.govnih.govresearchgate.net Traditional bromination methods can sometimes have poor atom economy. For instance, using N-Bromosuccinimide (NBS) as a bromine source, while safer than using highly corrosive and volatile liquid bromine (Br₂), generates succinimide (B58015) as a stoichiometric byproduct. wordpress.com

Future synthetic strategies are expected to move towards catalytic processes that utilize greener brominating agents. This includes methods that generate the active bromine species in situ from more benign sources. Examples of such approaches include:

Oxidation of bromide salts: Using a catalytic oxidant with a simple bromide salt (e.g., sodium bromide) can produce bromine in the reaction mixture, avoiding the handling of Br₂. beyondbenign.org Systems like the potassium bromide-potassium bromate (B103136) (KBr-KBrO₃) couple represent an alternative for generating bromine. researchgate.netcambridgescholars.com

Hydrobromic acid with an oxidant: The combination of hydrobromic acid (HBr) and a green oxidant like hydrogen peroxide (H₂O₂) can be an effective system for the bromination of alkenes. beyondbenign.org

These approaches not only improve safety and reduce waste but are also more cost-effective. The goal is to develop catalytic cycles that regenerate the active species, thus requiring only substoichiometric amounts of promoters.

The table below compares a traditional bromination approach with potential greener alternatives in terms of key sustainability metrics.

FeatureTraditional Method (e.g., Br₂)Greener Alternative (e.g., NaBr/H₂O₂)
Bromine Source Liquid Br₂Sodium Bromide (NaBr)
Reagent Hazard High (Toxic, Corrosive, Volatile)Low (Stable Salt)
Byproducts HBrWater (H₂O)
Atom Economy Potentially lower depending on workupHigher
Solvent Often chlorinated solvents (e.g., CCl₄)Greener solvents (e.g., ethanol, water)

This is an interactive data table. Users can sort and filter the information.

Advancements in Continuous Flow Process Chemistry

Continuous flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. This technology is particularly well-suited for the synthesis of compounds like 2-bromocrotonic acid, especially for reactions that are highly exothermic or involve hazardous intermediates.

The primary benefits of applying flow chemistry to the synthesis of 2-bromocrotonic acid include:

Enhanced Safety: Bromination reactions are often exothermic. The high surface-area-to-volume ratio in microreactors allows for superior heat dissipation, preventing thermal runaways and improving process safety.

Precise Reaction Control: Flow reactors enable precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher selectivity and yields.

Improved Mixing: The rapid mixing achieved in microreactors can accelerate reaction rates and minimize the formation of side products.

Scalability: Scaling up a reaction in a flow system is typically achieved by running the reactor for a longer duration or by using multiple reactors in parallel ("scaling out"), which is often more straightforward and safer than increasing the size of a batch reactor.

By integrating in-line analysis and purification tools, continuous flow systems can streamline multi-step syntheses, making the production of 2-bromocrotonic acid and its derivatives more efficient and cost-effective.

Exploration of Novel Catalytic Systems

The development of novel catalysts is a cornerstone of modern organic synthesis. For 2-bromocrotonic acid, research is moving beyond traditional methods towards more sophisticated catalytic systems that offer greater control and efficiency.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating radical intermediates under exceptionally mild conditions. This technology can be applied to bromination reactions, often using simple bromide salts as the bromine source. nih.gov For instance, a photocatalyst, upon absorbing light, can initiate a process that oxidizes a bromide ion to a bromine radical, which can then participate in the addition to the double bond of crotonic acid. nih.govnih.gov This approach avoids the use of harsh reagents and high temperatures. Research has demonstrated the photocatalyzed hydroacylation of crotonic acid, indicating its suitability for radical conjugate additions. rsc.org

Organocatalysis: Organocatalysts are small, metal-free organic molecules that can catalyze chemical transformations. For the synthesis of α-halogenated carbonyl compounds, chiral amine catalysts have been successfully used to perform enantioselective α-bromination of aldehydes and ketones. researchgate.netrsc.orgnih.gov Adapting these principles to the α-bromination of α,β-unsaturated systems like crotonic acid could provide a metal-free route to chiral 2-bromo-crotonic acid derivatives.

Transition-Metal Catalysis: While classic methods exist, advanced transition-metal catalysis offers novel pathways. For example, a bimetallic system using gold and molybdenum has been shown to efficiently synthesize α-bromo-α,β-unsaturated ketones and aldehydes from propargylic alcohols. organic-chemistry.org Such strategies, which construct the entire functionalized system in a single step from different starting materials, represent a significant departure from the simple bromination of crotonic acid and expand the toolkit for creating related structures.

The table below summarizes these emerging catalytic approaches.

Catalytic SystemPrinciplePotential Advantages for 2-Bromocrotonic Acid Synthesis
Photoredox Catalysis Uses visible light to generate reactive intermediates.Mild reaction conditions, use of benign bromine sources, high selectivity.
Organocatalysis Uses small, metal-free organic molecules as catalysts.Avoids heavy metal contamination, potential for asymmetric synthesis.
Transition-Metal Catalysis Employs transition metals (e.g., Au, Mo, Ru) to enable novel bond formations.High efficiency, novel reaction pathways from alternative starting materials.

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Integration with Machine Learning and Artificial Intelligence in Chemical Discovery

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize how chemical reactions are discovered and optimized. These computational tools can analyze vast datasets to identify patterns and predict outcomes with increasing accuracy.

For 2-bromocrotonic acid, AI and ML can be applied in several ways:

Reaction Prediction and Optimization: ML algorithms can be trained on existing reaction data to predict the optimal conditions (e.g., catalyst, solvent, temperature) for synthesizing 2-bromocrotonic acid, maximizing yield and minimizing byproducts.

Discovery of New Synthetic Routes: AI can propose entirely new synthetic pathways by analyzing the entire network of known chemical reactions, potentially uncovering more efficient or sustainable routes that a human chemist might overlook.

"Closed-Loop" or "Self-Driving" Laboratories: This approach integrates AI with automated robotic systems. The AI designs an experiment, a robot performs it, and the results are fed back to the AI, which then refines its model and designs the next experiment. This iterative process can rapidly accelerate the discovery and optimization of synthetic procedures.

By leveraging these data-centric techniques, researchers can explore the chemical space surrounding 2-bromocrotonic acid more efficiently, accelerating the development of new derivatives and synthetic methodologies.

Chemical Biology and Mechanistic Studies of Molecular Interactions (excluding biological activity/efficacy)

While excluding discussion of biological outcomes, the intrinsic chemical reactivity of 2-bromocrotonic acid makes it a valuable tool for studying fundamental molecular interactions. Its structure contains an α,β-unsaturated carbonyl moiety, which is a well-known Michael acceptor. youtube.comwikipedia.org This feature allows it to react with soft nucleophiles, such as the thiol group of cysteine residues in proteins, via a conjugate addition mechanism. chemistrysteps.comnih.govresearchgate.net

This specific reactivity enables its use as a covalent probe to investigate molecular recognition and reaction mechanisms. nih.govresearchgate.net Future research in this area will likely focus on:

Mechanistic Studies of Covalent Modification: Detailed computational and experimental studies can elucidate the precise mechanism of the Michael addition between 2-bromocrotonic acid and biologically relevant nucleophiles. nih.gov This includes investigating the reaction kinetics, transition state energies, and the influence of substituents on reactivity. Understanding these fundamentals is crucial for designing more specific chemical probes.

Mapping Molecular Interactions: By incorporating a reporter tag (like a fluorophore or an affinity handle) into the 2-bromocrotonic acid scaffold, researchers can create activity-based probes (ABPs). These probes can be used to identify which proteins in a complex biological sample are targeted by this specific electrophile. The focus of such studies is the identification of the molecular partner and the site of interaction, providing a map of molecular engagement. semanticscholar.orgkyoto-u.ac.jp

Investigating Binding Pockets: The covalent nature of the interaction allows for the irreversible capture of a target molecule. This stable complex can then be analyzed using techniques like X-ray crystallography or mass spectrometry to provide a high-resolution snapshot of the binding event. This information reveals the specific amino acid residues involved and the three-dimensional nature of the interaction, offering fundamental insights into molecular recognition without assessing the functional consequences.

Through these approaches, 2-bromocrotonic acid serves as a chemical tool to explore and understand the principles of covalent molecular interactions in complex systems.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are essential for characterizing 2-bromo-crotonic acid, and how should they be applied?

  • Methodological Answer :

  • IR Spectroscopy : Prepare a KBr pellet or use attenuated total reflectance (ATR) to identify functional groups (e.g., C=O stretching at ~1700 cm⁻¹, C-Br at ~600 cm⁻¹). Compare spectra with NIST reference data .
  • NMR : Use 1H^1 \text{H}- and 13C^13 \text{C}-NMR in deuterated solvents (e.g., DMSO-d6) to resolve stereochemistry and confirm bromine substitution patterns. For ambiguous signals, employ 2D techniques like COSY or HSQC .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) is critical for verifying molecular formula (e.g., C₄H₅BrO₂) and distinguishing from isomers .

Q. What safety protocols are recommended for handling 2-bromo-crotonic acid in laboratory settings?

  • Methodological Answer :

  • Storage : Keep in tightly sealed containers in a cool, ventilated area away from oxidizers (e.g., peroxides) and bases. Use secondary containment to prevent leaks .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to avoid inhalation of vapors .
  • Spill Management : Neutralize spills with sodium bicarbonate and dispose of waste as hazardous organic halides .

Q. How can researchers optimize synthesis conditions for 2-bromo-crotonic acid derivatives?

  • Methodological Answer :

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates. Avoid protic solvents that may hydrolyze bromine substituents .
  • Catalyst Screening : Test palladium or copper catalysts for cross-coupling reactions. Monitor reaction progress via TLC or in situ FTIR .
  • Temperature Control : Maintain low temperatures (0–5°C) during bromination steps to minimize side reactions like elimination .

Advanced Research Questions

Q. How can discrepancies in reported reaction yields of 2-bromo-crotonic acid derivatives be systematically resolved?

  • Methodological Answer :

  • Meta-Analysis Framework : Conduct a systematic review using PRISMA guidelines to collate data from peer-reviewed studies. Assess variables like catalyst loading, solvent purity, and reaction scale .
  • Statistical Modeling : Apply multivariate regression to identify yield predictors. Use tools like R or Python to model confounding factors (e.g., moisture levels) .
  • Experimental Replication : Reproduce high-impact studies under controlled conditions, documenting deviations (e.g., inert atmosphere vs. ambient air) .

Q. What strategies are effective for resolving stereochemical ambiguities in nucleophilic substitutions involving 2-bromo-crotonic acid?

  • Methodological Answer :

  • Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., amylose-based columns) to separate enantiomers. Validate with circular dichroism (CD) spectroscopy .
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to predict transition-state geometries and compare with experimental NMR coupling constants .
  • Isotopic Labeling : Introduce 2H^2 \text{H} or 18O^18 \text{O} labels to track inversion/retention mechanisms in SN2/SN1 pathways .

Q. How should researchers design experiments to assess the environmental toxicity of 2-bromo-crotonic acid?

  • Methodological Answer :

  • Ecotoxicology Assays : Use Daphnia magna or algal growth inhibition tests (OECD 201/202 guidelines) to measure acute toxicity. Compare with structure-activity relationship (SAR) models for brominated acids .
  • Degradation Studies : Expose the compound to UV light or microbial consortia (e.g., activated sludge) and monitor degradation products via LC-MS/MS .
  • Bioaccumulation Potential : Calculate log KowK_{\text{ow}} values experimentally (shake-flask method) or via predictive software (EPI Suite) .

Data Analysis and Literature Review

Q. What methodologies are recommended for conducting a systematic review of 2-bromo-crotonic acid’s reactivity?

  • Methodological Answer :

  • Search Strategy : Develop Boolean queries (e.g., "(2-bromo-crotonic acid) AND (kinetics OR mechanism)") across Scopus, PubMed, and Reaxys. Include grey literature from institutional repositories .
  • Quality Assessment : Use the SYRCLE risk-of-bias tool to evaluate experimental rigor in included studies .
  • Data Synthesis : Create a reaction database (e.g., Excel or KNIME) to categorize outcomes by solvent, temperature, and catalyst .

Q. How can researchers address contradictions in reported melting points or spectral data for 2-bromo-crotonic acid?

  • Methodological Answer :

  • Purity Verification : Recrystallize the compound from ethanol/water mixtures and analyze via DSC for precise melting point determination .
  • Interlaboratory Comparison : Share samples with collaborating labs to validate NMR/IR results under standardized conditions (e.g., 500 MHz, DMSO-d6) .
  • Error Source Analysis : Investigate batch-to-batch variability (e.g., bromine stoichiometry) using elemental analysis (CHNS/O) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.